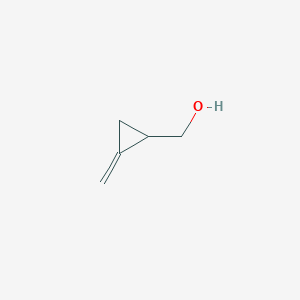

(2-Methylenecyclopropyl)methanol

Descripción general

Descripción

(2-Methylenecyclopropyl)methanol (2MCP) is a cyclic ether compound that has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a highly versatile compound with a unique chemical structure that has been used for the synthesis of a variety of compounds, including pharmaceuticals, natural products, and other organic compounds. 2MCP is also used in the laboratory for the study of biochemical and physiological processes, as well as for the development of novel drugs.

Aplicaciones Científicas De Investigación

Biotechnology and Methylotrophy:

- Methanol serves as a valuable feedstock for biotechnology due to its availability and potential for production from renewable resources. It is used by a variety of methylotrophic microorganisms, such as Methylobacterium extorquens, for the engineering of value-added products (Ochsner et al., 2014).

- Research indicates the potential of these bacteria for economically competitive bioprocesses based on methanol as an alternative carbon source. This includes strategies for producing fine and bulk chemicals (Schrader et al., 2009).

Chemical Production and Fuel Applications:

- Methanol is one of the most promising building blocks for obtaining complex chemical structures like acetic acid, methyl tertiary butyl ether, dimethyl ether, methylamine, etc. It's also considered a promising clean-burning fuel with a high octane number. The conversion of CO2 to methanol is a method for significantly reducing CO2 emissions, and methanol production can be used as an energy carrier for hydrogen storage and conservation (Dalena et al., 2018).

Organic Synthesis:

- Methanol finds interesting applications in both chemical synthesis and energy technologies. It's used as a C1 synthon and H2 source for selective N-methylation of amines, highlighting its synthetic value in advanced N-methylation reactions. This application extends to pharmaceutical agents through late-stage functionalization from readily available feedstock chemicals (Sarki et al., 2021).

Methanol-dependent Microbial Engineering:

- Methanol is a promising feedstock for the bioproduction of fuels and chemicals. There are significant efforts in engineering non-native methylotrophic platform microorganisms to utilize methanol. Corynebacterium glutamicum has been engineered to serve as a methanol-dependent synthetic methylotroph, with potential applications in bioconversion of methanol into useful chemicals (Tuyishime et al., 2018).

Structural and Conformational Studies:

- (Methylenecyclopropyl)methanol has been studied for its structural and conformational properties using microwave spectroscopy and quantum chemical calculations. This research aids in understanding the intricate details of intramolecular hydrogen bonding and the stability of different conformers (Møllendal et al., 2006).

Methanol in Membrane Reactor Technology:

- Advances in methanol production and utilization with particular emphasis toward hydrogen generation via membrane reactor technology are prominent. This includes methanol's role in producing high-grade hydrogen from the catalytic conversion of methanol, reviewing the state of the art in this field (Dalena et al., 2018).

Mecanismo De Acción

Mode of Action

It is known that methanol and its metabolites can have various effects on biological systems, potentially interacting with a variety of cellular targets .

Biochemical Pathways

Methanol metabolism generally involves the alcohol dehydrogenase and aldehyde dehydrogenase enzymes, converting methanol to formaldehyde and then to formic acid . These metabolites can have various effects on cellular processes.

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine .

Result of Action

Methanol and its metabolites can have various effects on cells, potentially causing cellular damage or disruption of normal cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Methylenecyclopropyl)methanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological systems . .

Propiedades

IUPAC Name |

(2-methylidenecyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFQAARMEJVWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951864 | |

| Record name | (2-Methylidenecyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29279-66-1 | |

| Record name | (2-Methylidenecyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylidenecyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions that (2-Methylenecyclopropyl)methanol was one of the major compounds found in the ethanolic extract of Laurus nobilis leaves. How does this compound contribute to the observed antibacterial activity against Staphylococcus aureus?

A1: While the study identifies this compound as a major component in the ethanolic extract , it doesn't directly investigate the specific mechanism of action of this compound against Staphylococcus aureus. The research focuses on showcasing the overall antibacterial potential of Laurus nobilis leaf extracts and computationally evaluating the binding affinities of major identified compounds against relevant bacterial proteins. Further research is needed to elucidate the precise role and mechanism of action of this compound in inhibiting Staphylococcus aureus growth. This could involve studying its potential interaction with bacterial proteins, pathways, or cellular processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

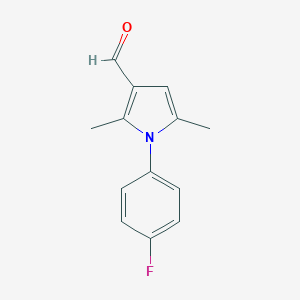

![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)